N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide
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Overview
Description
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds containing a pyrazolo-pyrimidine core
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
Pyrazolo[3,4-d]pyrimidine derivatives, which share a similar structure, are known to inhibit cdks . They bind to the ATP-binding pocket of CDKs, preventing ATP from binding and thus inhibiting the kinase activity. This leads to cell cycle arrest and potentially induces apoptosis .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDKs . CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest. This can have downstream effects on DNA replication, cell division, and potentially induce apoptosis.
Result of Action
If it acts similarly to other pyrazolo[3,4-d]pyrimidine derivatives, it could lead to cell cycle arrest and potentially induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the pyrazolo-pyrimidine core: : This step often requires the cyclization of appropriate precursors under acidic or basic conditions. Key reagents may include hydrazines and diketones.
Introduction of the p-tolyl group: : This can be achieved via a Friedel-Crafts alkylation reaction, where toluene is reacted with an acyl chloride in the presence of a Lewis acid.
Attachment of the cyclopentanecarboxamide group: : This involves coupling reactions, possibly using amide bond formation techniques such as using carbodiimides as activating agents.
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions is crucial. High-yielding reactions, cost-effective reagents, and environmentally friendly processes are preferred. Automated synthesizers and continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide can undergo various chemical reactions:
Oxidation: : Introducing oxidizing agents like hydrogen peroxide can lead to the formation of corresponding oxidized derivatives.
Reduction: : Reducing agents like sodium borohydride can be used to reduce certain functional groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogenating agents, organometallic compounds.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used, ranging from simple oxidized or reduced derivatives to complex substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, owing to its versatile reactive groups.
Biology
In biological research, derivatives of this compound can be explored as potential enzyme inhibitors or probes for studying biochemical pathways.
Medicine
The medicinal applications are particularly intriguing, as the compound could serve as a lead structure for designing new pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, this compound might find use in the development of advanced materials, such as polymers or molecular electronics.
Comparison with Similar Compounds
Similar Compounds
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentaneamide
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6(4H)-yl)cyclopentanecarboxamide
Uniqueness
The uniqueness of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide lies in its specific substitution pattern, which can significantly influence its reactivity and biological activity compared to similar compounds. This makes it a valuable compound for targeted research and development.
Conclusion
This compound stands out due to its complex structure and potential applications across various scientific fields. Its unique chemical properties make it an interesting subject for further study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-6-8-14(9-7-12)23-16-15(10-20-23)18(25)22(11-19-16)21-17(24)13-4-2-3-5-13/h6-11,13H,2-5H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEKSGBLNLMYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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